4-Chloro-3-methylbenzo[b]thiophene
Description
Properties
IUPAC Name |
4-chloro-3-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLYALANBFCPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Starting material : 3-Methylcinnamic acid (or ester) substituted with a chlorine-directing group.
- Cyclization : Conducted in heptane at 80–85°C with $$ \text{SOCl}_2 $$ (5 equivalents) and DMAP (1 equivalent). DMAP acts as a nucleophilic catalyst, enhancing the electrophilicity of the carbonyl group.
- Workup : Post-reaction extraction with ethyl acetate removes DMAP hydrochloride, followed by crystallization from heptane at 0–5°C.
Example Protocol
- Combine 3-methylcinnamic acid (320 g), DMAP (219.5 g), and heptane (800 mL).
- Add $$ \text{SOCl}_2 $$ dropwise at 50°C, then reflux at 82°C for 5.5 hours.
- Filter and wash with ethyl acetate to recover DMAP hydrochloride (98.3% yield).
- Crystallize product from heptane to obtain 4-chloro-3-methylbenzo[b]thiophene-2-carbonyl chloride (92.6% purity by VPC).
Limitations and Optimizations
- Regioselectivity : Chlorine installs preferentially at the 4-position due to steric and electronic effects of the 3-methyl group.
- Byproducts : Over-chlorination at adjacent positions occurs if stoichiometry exceeds 1:1 $$ \text{SOCl}_2 $$-to-substrate.
- Yield Improvement : Replacing heptane with toluene increases solubility, reducing reaction time by 30%.
Friedel-Crafts Alkylation and Halogenation
A two-step approach first constructs the benzo[b]thiophene core via Friedel-Crafts alkylation, followed by chlorination.
Core Formation
Directed Chlorination
- Chlorinating Agents :
Regioselectivity Data
| Chlorinating Agent | Positional Preference | Yield (%) | Purity (%) |
|---|---|---|---|
| NCS | C4 (para to methyl) | 85 | 93 |
| $$ \text{SOCl}_2 $$ | C4 and C6 | 78 | 88 |
Decarboxylation of Carboxylic Acid Derivatives
A less common but high-purity method involves decarboxylating 2-carboxy-4-chloro-3-methylbenzo[b]thiophene.
Synthesis of Carboxy Intermediate
Decarboxylation Conditions
- Reagents : Quinoline with catalytic $$ \text{Cu}_2\text{O} $$ at 180°C.
- Yield : 89% after recrystallization from isopropanol.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cinnamic Acid Cyclization | 78 | 93 | $$ | Industrial |
| Friedel-Crafts + NCS | 85 | 95 | $$$ | Lab-scale |
| Decarboxylation | 89 | 97 | $$$$ | Pilot-scale |
Key Observations :
- Cyclization routes are cost-effective but require strict stoichiometric control.
- Decarboxylation offers superior purity but demands high-temperature conditions.
Purification and Characterization
Solvent Systems
Spectroscopic Data
Industrial-Scale Considerations
- Solvent Recovery : Heptane and ethyl acetate are distilled and reused, reducing costs by 40%.
- Waste Management : DMAP hydrochloride is filtered and recycled (98% efficiency).
Emerging Methodologies
Photolytic Cyclization
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the sulfur atom’s oxidation state.
Coupling Reactions: Palladium-catalyzed coupling reactions can introduce new substituents at various positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Palladium Catalysts: For coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-3-methylbenzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylbenzo[b]thiophene in medicinal applications often involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound can induce apoptosis in cancer cells and enhance the efficacy of other anticancer drugs.
Comparison with Similar Compounds
Positional Isomer: 5-Chloro-3-methylbenzo[b]thiophene
A positional isomer of the target compound, 5-chloro-3-methylbenzo[b]thiophene (CAS 112965-21-6), demonstrates how substituent placement affects electronic distribution.
Unsubstituted and Mono-Substituted Derivatives
- 3-Methylbenzo[b]thiophene : Lacking the chloro group, this compound exhibits lower molecular weight (MW = 148.2 g/mol vs. 182.7 g/mol for the 4-chloro analog) and reduced lipophilicity (calculated logP ~2.8 vs. ~3.5). The absence of chlorine may diminish halogen-bonding interactions in protein binding .
Trimethoxybenzoyl-Substituted Derivatives
Compounds like 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives () exhibit potent tubulin-binding activity. Docking studies show that substituents on the benzo[b]thiophene ring (e.g., methoxy groups) interact with residues like Val181 in the colchicine binding site. In contrast, 4-Chloro-3-methylbenzo[b]thiophene’s chloro group may engage in hydrophobic interactions or halogen bonding, while the methyl group could stabilize binding via van der Waals contacts. However, bulky substituents at position 3 (e.g., methyl) might sterically hinder optimal binding compared to smaller groups like amino or methoxy .
Comparison with Benzo[b]furan Analogs
Benzo[b]furan derivatives, which replace sulfur with oxygen, often show reduced metabolic stability due to lower oxidation resistance. For example, sulfur’s larger atomic size may fill hydrophobic pockets more effectively than oxygen .
Physicochemical Properties
A comparative analysis of key parameters is summarized in Table 1.
Table 1. Physicochemical Properties of Selected Benzo[b]thiophene Derivatives
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 182.7 | ~3.5 | <0.1 (water) | 120–125† |
| 5-Chloro-3-methylbenzo[b]thiophene | 182.7 | ~3.4 | <0.1 (water) | 115–120† |
| 3-Methylbenzo[b]thiophene | 148.2 | ~2.8 | 0.2 (water) | 90–95 |
| 4-Chlorobenzo[b]thiophene | 154.6 | ~3.1 | <0.1 (water) | 105–110 |
*Calculated using fragment-based methods; †Estimated based on analogous compounds .
Reactivity in Chemical Reactions
Electrophilic Substitution
The electron-withdrawing chloro group deactivates the benzo[b]thiophene ring, directing electrophiles to position 2 or 6. In contrast, electron-donating groups (e.g., methyl) activate the ring, favoring substitution at position 7. This interplay makes this compound less reactive toward nitration or sulfonation than 3-methylbenzo[b]thiophene but more reactive than 4-chlorobenzo[b]thiophene .
Hydrodesulfurization (HDS)
In petroleum refining, benzo[b]thiophene derivatives are resistant to HDS. The chloro and methyl substituents in this compound may further reduce HDS efficiency compared to unsubstituted thiophenes due to steric and electronic effects .
Biological Activity
4-Chloro-3-methylbenzo[b]thiophene is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.
The primary target for this compound is myeloid cell leukemia-1 (Mcl-1) , an anti-apoptotic protein that plays a crucial role in cancer cell survival. The compound interacts with Mcl-1, leading to the induction of apoptosis in cancer cells through several pathways:
- DNA Damage : The compound enters cancer cells and causes DNA damage, which is critical in triggering apoptotic pathways.
- Inhibition of DNA Repair Proteins : It has been shown to downregulate proteins involved in DNA repair, such as RAD51 and BRCA2, enhancing its cytotoxic effects against resistant cancer cells.
Cellular Effects
This compound exhibits profound effects on cellular processes:
- Apoptosis Induction : By inhibiting Mcl-1 and affecting other apoptotic pathways, the compound promotes cell death in various cancer types.
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, modulating their activity and influencing metabolic pathways. This interaction can lead to altered pharmacokinetics and bioavailability.
Pharmacokinetics
The compound demonstrates good bioavailability due to its ability to effectively penetrate cancer cells. Its pharmacokinetic profile suggests that it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its cellular uptake .
Case Studies and Experimental Data
Research has identified this compound as a potent candidate for targeting Mcl-1 in various cancer models. For instance:
- Cisplatin-resistant Non-small Cell Lung Cancer : Studies have shown that this compound significantly increases cytotoxicity against cancer cells resistant to traditional therapies like cisplatin.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | NSCLC | 0.5 | Mcl-1 inhibition |
| Study B | Ovarian | 0.8 | DNA damage induction |
Temporal and Dosage Effects
The biological activity of this compound varies with dosage. In animal models:
- Low Doses : Minimal toxicity observed while effectively modulating enzyme activity.
- High Doses : Increased cytotoxicity but potential for adverse effects.
Applications in Scientific Research
This compound has several applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
